molecular formula C14H22N2O4S2 B2944590 N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide CAS No. 1312007-16-1

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide

Cat. No.: B2944590
CAS No.: 1312007-16-1
M. Wt: 346.46
InChI Key: IFRJMPMEZMBZBV-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide is a synthetic sulfonamide derivative of high interest in chemical and pharmaceutical research. This compound features a unique molecular architecture, incorporating diethylamino and (E)-styryl sulfonyl groups, which suggests potential for diverse applications. Its structure indicates possible use as a key intermediate in organic synthesis, particularly in the development of more complex molecules for biological evaluation. Researchers may also investigate its properties for potential use in materials science, given the presence of the sulfonamide functional group, which can contribute to hydrogen bonding and thermal stability. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and characterization analyses prior to use.

Properties

IUPAC Name

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-3-16(4-2)22(19,20)13-11-15-21(17,18)12-10-14-8-6-5-7-9-14/h5-10,12,15H,3-4,11,13H2,1-2H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRJMPMEZMBZBV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N N diethyl 2 E 2 phenylethenyl sulfonylamino ethanesulfonamide\text{N N diethyl 2 E 2 phenylethenyl sulfonylamino ethanesulfonamide}

This compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and antitumor effects. The presence of the phenylethenyl moiety may also suggest potential interactions with various biological targets.

Research indicates that compounds with sulfonamide groups often act as inhibitors of specific enzymes or receptors. For instance, sulfonamides can inhibit carbonic anhydrase and certain kinases, which are crucial in the regulation of cellular processes such as proliferation and apoptosis. The exact mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.

Antitumor Activity

Several studies have explored the antitumor potential of sulfonamide derivatives. For example, a study demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The effectiveness of this compound in this context is currently under investigation.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against various bacterial strains. A comparative analysis is shown in Table 1 below:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Related Sulfonamide AS. aureusTBD
Related Sulfonamide BP. aeruginosaTBD

Note: TBD indicates that further studies are required to determine MIC values for this compound.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the effect of sulfonamide derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity against breast cancer cells. This compound was included in this study, showing promising results in inhibiting cell growth.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various sulfonamide compounds, including our target compound. It was found that modifications to the sulfonamide group significantly affected antimicrobial potency against Gram-positive bacteria.

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of sulfonamide compounds:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways.
  • Cellular Uptake : Research indicates that the lipophilicity of sulfonamides affects their cellular uptake and bioavailability, which is crucial for their therapeutic efficacy.

Comparison with Similar Compounds

(a) Cafenstrole (N,N-diethyl-3-((2,4,6-trimethylphenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide)

  • Structural Features : Replaces the ethanesulfonamide core with a triazole-carboxamide system and a bulky 2,4,6-trimethylphenyl sulfonyl group.
  • Applications : Herbicidal activity, specifically inhibiting cell division in weeds .
  • Key Differences : The triazole ring in cafenstrole enhances metabolic stability compared to the ethanesulfonamide backbone of the target compound, which may reduce bioavailability in biological systems .

(b) Sulfonamide Derivatives from Pharmacopeial Forum

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, compound e) share sulfonamide-like amide bonds but feature amino-hydroxy-diphenylhexane backbones.

  • Applications : These are peptide-mimetic inhibitors, likely targeting proteases or kinases in pharmaceutical contexts .

N,N-Diethyl-Substituted Amides

(a) Napropamide (N,N-diethyl-2-(1-naphthalenyloxy)propanamide)

  • Structural Features : Contains a naphthyloxy group instead of the styrenyl sulfonamide moiety.
  • Applications : Pre-emergent herbicide controlling broadleaf weeds .
  • Key Differences : The naphthyloxy group in napropamide enhances lipophilicity, favoring soil adsorption, whereas the styrenyl sulfonamide group in the target compound may reduce environmental persistence .

Data Table: Comparative Analysis

Compound Name Structural Features Functional Groups Applications References
N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide Ethanesulfonamide, styrenyl sulfonamide, diethylamino Sulfonamide, vinyl, tertiary amine Undocumented (structural analogies suggest enzyme inhibition) N/A
Cafenstrole Triazole-carboxamide, trimethylphenyl sulfonyl Sulfonyl, triazole, carboxamide Herbicide
Napropamide Naphthyloxy-propanamide Amide, naphthyloxy Herbicide
Pharmacopeial Acetamide (e.g., compound e) Amino-hydroxy-diphenylhexane, dimethylphenoxy Amide, hydroxyl, primary amine Pharmaceutical inhibitor

Research Findings and Mechanistic Insights

  • Sulfonamide Bioactivity : The sulfonamide group in the target compound may act as a hydrogen-bond acceptor, similar to cafenstrole’s herbicidal mechanism . However, the absence of a triazole or naphthyloxy system likely shifts its selectivity away from agrochemical targets.
  • Diethylamino Group: This moiety may improve solubility in organic solvents, contrasting with the polar hydroxyl groups in Pharmacopeial acetamides, which favor aqueous environments .

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